REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:13](=[O:15])[CH3:14])=[C:4]([C:9]([F:10])([F:11])[F:12])[CH:3]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
FC1=CC(=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a white needle precipitate
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Type
|
ADDITION
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Details
|
The reaction mixture was poured onto ice water
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
then dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)NC(C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |